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Introduction to JI-101

JI-101 is an orally administered multi-kinase inhibitor that uniquely targets three key receptors involved in
angiogenesis and tumor progression: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2),
Platelet-Derived Growth Factor Receptor-§ (PDGFR-B), and Ephrin type-B receptor 4 (EphB4) [1]. Its
novel mechanism of action, particularly the inhibition of EphB4—a target not reported for other approved
angiogenesis inhibitors—makes it a compound of significant interest in oncology drug development [1]. This
document provides a detailed summary of the validated bioanalytical method for quantifying JI-101 and key

findings from early-stage clinical trials.

Analytical Methodology: LC-MS/MS Quantification of Jl-
101

A highly sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has
been developed and rigorously validated for the determination of JI-101 concentrations in human plasma

and urine [2].

Protocol: Sample Preparation and Analysis
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2.1.1 Materials and Reagents

Analytical Standard: JI-101 pure standard.

Internal Standard (IS): Alfuzosin.

Solid-Phase Extraction (SPE): Appropriate SPE cartridges.

Mobile Phase: Acetonitrile and 0.1% formic acid in water (70:30, v/v).

Chromatography Columns: Two Zorbax SB-Cis columns connected in series with a PEEK coupler.

2.1.2 Sample Preparation Procedure

Aliquot: Piper an appropriate volume of human plasma or urine sample.
Add Internal Standard: Add a known amount of alfuzosin (IS) to the sample.
Solid-Phase Extraction: Extract JI-101 and the IS from the biological matrix using the SPE process.

Reconstitute: Reconstitute the extracted dry residue in the mobile phase for LC-MS/MS injection [2].

2.1.3 Instrumental Parameters and Chromatography

e HPLC System: Configured with two Zorbax SB-Cis columns in series.

e Mobile Phase: Acetonitrile - 0.1% formic acid in water (70:30, v/v), operated in an isocratic mode.

¢ Flow Rate and Run Time: Optimized for a total chromatographic run time of 2.0 minutes.

¢ Mass Spectrometry: LC-MS/MS system with an Electrospray lonization (ESI) source in the
positive-ion mode.

¢ Detection: Multiple Reaction Monitoring (MRM) with ion transitions of m/z 466.20 — 265.10 for JI-
101 and m/z 390.40 -~ 156.10 for the internal standard (alfuzosin) [2].

Method Validation Summary

The following table summarizes the key validation parameters of the LC-MS/MS method as reported in the

literature [2].

Table 1: Validation Parameters for the LC-MS/MS Bioanalytical Method of JI-101

Validation Parameter Result in Human Plasma Result in Human Urine
Linear Range 10.0 - 1508 ng/mL 10.0 - 1508 ng/mL
Lower Limit of Quantification 10.0 ng/mL 10.0 ng/mL

(LLOQ)
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Validation Parameter Result in Human Plasma Result in Human Urine

Intra-Day Precision (% CV) 1.57 - 14.5% 0.97 - 15.7%

Inter-Day Precision (% CV) 6.02 - 12.4% 8.66 - 10.2%

Extraction Recovery Evaluated and found Evaluated and found
acceptable acceptable

Matrix Effect Evaluated and found Evaluated and found
acceptable acceptable

The validation covered selectivity, sensitivity, matrix effect, recovery, precision, accuracy, and stability,

confirming the method's reliability for clinical studies [2].

Clinical Application and Pharmacokinetics

The validated method has been successfully applied to characterize the pharmacokinetics of JI-101 in cancer

patients [2].

Clinical Trial Protocol and Findings

A pilot clinical study investigated JI-101, both as a single agent and in combination with everolimus (an

mTOR inhibitor), in patients with advanced cancers, including an expansion cohort in ovarian cancer [1].

3.1.1 Dosing and Study Design

e Pharmacokinetic (PK) Cohort: Patients (n=4) received:
o Day 1: Single agent everolimus (10 mg).
o Day 8: Combination of everolimus (10 mg) and JI-101 (200 mg).
o Day 15: Single agent JI-101 (200 mg).
e Pharmacodynamic (PD) Cohort: Patients (n=11) with ovarian cancer received single agent JI-101
at a dose of 200 mg twice daily for 28-day treatment cycles [1].

3.1.2 Key Findings
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e Tolerability: JI-101 was well tolerated both as a single agent and in combination with everolimus. No

serious adverse events were reported. Common adverse events included hypertension, nausea, and
abdominal pain [1].
¢ Drug-Drug Interaction: Coadministration of JI-101 increased the exposure of everolimus by
approximately 22%, suggesting a clinically relevant pharmacokinetic interaction [1].
o Efficacy: No patients demonstrated a partial or complete response according to RECIST criteria.
However, the majority of patients achieved stable disease at their first restaging scans (two months)

[1].

The targets of JI-101 and their roles in cancer pathways are summarized below.

Table 2: Pharmacological Targets of JI-101 and Their Roles in Cancer

Target Full Name Primary Role in Cancer

VEGFR-  Vascular Endothelial Growth Mediates angiogenesis (formation of new blood

2 Factor Receptor-2 vessels to supply the tumor).

PDGFR-  Platelet-Derived Growth Factor Involved in pericyte recruitment and stromal support
B Receptor-3 for tumors.

EphB4 Ephrin type-B receptor 4 Regulates vascular remodeling, cell migration, and

tumor cell survival.

Signaling Pathway Context

While JI-101 directly inhibits VEGFR-2, PDGFR-f3, and EphB4, these receptors are part of a broader

signaling network often dysregulated in cancer. A key downstream pathway is the Epidermal Growth

Factor Receptor (EGFR) signaling cascade [3]. Although JI-101 does not directly inhibit EGFR,

understanding this context is valuable. Upon activation by mutations or overexpression, EGFR drives pro-

oncogenic signaling through two main pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the

PI3K-AKT-mTOR pathway [3]. These pathways ultimately promote uncontrolled cell cycle progression

by inducing CYCLIN D expression, activating CDK4/6, and repressing cyclin-dependent kinase inhibitors

[3]. The combined use of JI-101 with everolimus (an mTOR inhibitor) represents a rational strategy to

simultaneously target angiogenesis and downstream cell proliferation signals [1].
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The diagram below illustrates the signaling pathways targeted by JI-101 and its context within the broader

oncogenic signaling landscape, including the key downstream outputs that lead to cancer cell proliferation.
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Diagram 1: JI-101 inhibits key receptor tyrosine kinases to block pro-angiogenic and proliferative signaling

pathways. The diagram also shows the downstream EGFR signaling context for cancer cell proliferation.

Conclusion
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The development of a robust and sensitive LC-MS/MS method has enabled the precise quantification of JI-
101 in biological matrices, facilitating its clinical pharmacokinetic evaluation [2]. Early-phase clinical data
indicates that JI-101, with its unique triple-inhibition profile, is well-tolerated and can achieve disease
stabilization in a heavily pre-treated patient population [1]. The observed drug interaction with everolimus
warrants consideration in combination therapy design. Further prospective studies are recommended to

explore the efficacy of JI-101 in less refractory patients or in combination with cytotoxic agents.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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